molecular formula C9H7N3O4S B2697411 1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole CAS No. 551908-16-8

1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2697411
CAS No.: 551908-16-8
M. Wt: 253.23
InChI Key: QSBFESOEAMCIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Nitrophenyl)sulfonyl]-1H-pyrazole is a synthetically versatile pyrazole derivative of significant interest in modern medicinal chemistry and drug discovery research. The pyrazole scaffold is a privileged structure in pharmacology, known for its wide range of biological activities and its presence in several established therapeutic agents . This particular compound features a 2-nitrophenylsulfonyl (nosyl) protecting group, which is a key functionalization that enhances its utility as a key intermediate or building block in organic synthesis. The sulfonyl group attached to the pyrazole nitrogen can be strategically employed in nucleophilic substitution reactions, making this compound a valuable precursor for the development of novel, more complex molecules targeting various biological pathways. Researchers can leverage this reagent to generate diverse chemical libraries for high-throughput screening, particularly in the search for new anti-infective, anticancer, and anti-inflammatory agents . Its structural configuration aligns with compounds that have demonstrated potential in inhibiting crucial enzymes and modulating cellular processes, offering a robust starting point for lead optimization and structure-activity relationship (SAR) studies .

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S/c13-12(14)8-4-1-2-5-9(8)17(15,16)11-7-3-6-10-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBFESOEAMCIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 1 2 Nitrophenyl Sulfonyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic heterocycle that possesses distinct sites for both electrophilic and nucleophilic reactions. nih.gov The attachment of the strongly electron-withdrawing (2-nitrophenyl)sulfonyl group to one of the ring nitrogen atoms profoundly deactivates the heterocyclic system, making it less nucleophilic while enhancing the electrophilicity of its carbon atoms.

Due to its aromatic character, the pyrazole ring can undergo electrophilic aromatic substitution (SEAr) reactions. In unsubstituted or N-alkylated pyrazoles, this reaction occurs preferentially at the C4 position, which is the most electron-rich. researchgate.netglobalresearchonline.net Common SEAr reactions include nitration, halogenation, and sulfonation. globalresearchonline.netmasterorganicchemistry.comwikipedia.org

However, the presence of the N-sulfonyl group, a potent electron-withdrawing group, significantly deactivates the pyrazole ring towards electrophilic attack. This deactivation makes standard electrophilic aromatic substitution reactions on the pyrazole moiety of 1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole challenging to achieve. The reaction would require harsh conditions, and the yields are expected to be low. For comparison, the direct sulfonylation of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid occurs at the 4-position, but the N-sulfonylated target compound would exhibit much lower reactivity. nih.gov

Table 1: Expected Reactivity of the Pyrazole Ring in this compound towards Electrophilic Aromatic Substitution

Reaction TypeReagentsExpected Outcome on Pyrazole RingRationale
Nitration HNO₃ / H₂SO₄Very low to no reactivityStrong deactivation by the N-sulfonyl group reduces the ring's nucleophilicity. researchgate.netwikipedia.org
Halogenation Br₂ / FeBr₃Very low to no reactivityStrong deactivation by the N-sulfonyl group makes the ring resistant to attack by the electrophile. lumenlearning.com
Sulfonation Fuming H₂SO₄Very low to no reactivityThe combination of the deactivated ring and the harsh acidic conditions makes the reaction unfavorable. masterorganicchemistry.com

While the pyrazole ring is deactivated towards electrophiles, the electron-withdrawing nature of the N-sulfonyl group enhances the electrophilicity of the ring's carbon atoms, particularly C3 and C5, making them susceptible to nucleophilic attack. nih.govresearchgate.net Strong nucleophiles can potentially attack these positions, leading to substitution or addition products. The synthesis of various N-arylsulfonyl pyrazoles often involves multicomponent reactions where nucleophiles interact with precursors to form the pyrazole ring, highlighting the role of nucleophilic additions in the chemistry of this class of compounds. tandfonline.comtandfonline.com For this compound, reactions with potent nucleophiles like organolithium reagents or Grignard reagents could potentially lead to addition at the C5 position.

Ring-opening of the stable pyrazole aromatic ring is not a common reaction and typically requires specific structural features or high-energy conditions. globalresearchonline.net Certain substituted pyrazole derivatives, such as pyrazolines, have been shown to undergo ring-opening when treated with activated alkynes. rsc.org Photochemical conditions have also been employed to induce C-N bond cleavage and subsequent rearrangement in fused pyrazole systems like pyrazolo[1,2-a]pyrazolones. mdpi.com Additionally, unusual rearrangements involving pyrazole ring-opening have been observed in reactions initiated by the formation of transient nitrene species on the ring. mdpi.com For this compound, such pathways are not expected under normal laboratory conditions due to the stability of the aromatic system.

Transformations of the Nitrophenyl Moiety

The 2-nitrophenyl group attached to the sulfonyl linker is a versatile functional moiety that can undergo several characteristic reactions, primarily involving the nitro group and the activated aromatic ring.

The nitro group is readily reduced to various other nitrogen-containing functional groups, such as nitroso, hydroxylamine, or amine, depending on the reducing agent and reaction conditions. nih.gov This transformation is one of the most important reactions of nitroaromatic compounds. A wide array of reagents can be employed for this purpose, offering good chemoselectivity. For instance, iron-catalyzed reductions are known to selectively reduce nitro groups in the presence of other sensitive functionalities like ketones, esters, and halides. researchgate.net

The reduction of the nitro group in this compound would yield 1-[(2-aminophenyl)sulfonyl]-1H-pyrazole, a valuable intermediate for further synthesis.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reducing AgentProduct(s)Typical ConditionsReference(s)
H₂, Pd/C AmineH₂ gas, Methanol (B129727)/Ethanol organic-chemistry.org
SnCl₂·2H₂O AmineHCl, Ethanol researchgate.net
Fe / HCl or NH₄Cl AmineAcidic or neutral aqueous solution, heat researchgate.net
NaBH₄ / NiCl₂ AmineMethanol, room temperatureGeneral knowledge
Methylhydrazine N-ArylhydroxylaminePhoto-induced, catalyst-free organic-chemistry.org

The resulting aminophenyl derivative serves as a precursor for constructing fused heterocyclic systems or for introducing new functionalities via diazotization reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl systems bearing strong electron-withdrawing groups. libretexts.org The nitro group is a powerful activating group for SNAr, stabilizing the negatively charged intermediate (Meisenheimer complex), especially when positioned ortho or para to a suitable leaving group (typically a halide). libretexts.org

In the parent compound this compound, there is no leaving group on the nitrophenyl ring, so it is inert to intermolecular SNAr. However, if a derivative containing a leaving group, such as 1-[(4-chloro-2-nitrophenyl)sulfonyl]-1H-pyrazole, were used, the chlorine atom at the C4 position would be highly activated towards displacement by nucleophiles (e.g., alkoxides, amines) due to the ortho-nitro group.

Furthermore, under specific conditions, the nitro group itself can act as a leaving group in intramolecular SNAr reactions. For example, 2-(2-nitrophenyl)-1H-benzimidazoles with a nucleophilic side chain can undergo cyclization via intramolecular displacement of the nitrite (B80452) ion. nih.gov A similar intramolecular cyclization could be envisioned for a derivative of this compound if a suitable nucleophile were tethered to the pyrazole ring.

Reactions Involving the Sulfonyl Group

The sulfonyl group is the primary center of reactivity in the molecule under many conditions. Its reactions are characterized by cleavage of the S-N bond, its role as a leaving group, and its influence on the pyrazole moiety.

The (2-nitrophenyl)sulfonyl group, often referred to as a "nosyl" group in related structures, is frequently employed as a protecting group for amines and aza-heterocycles like pyrazole. Its removal, or the cleavage of the sulfonyl-nitrogen bond, is a critical reaction. This cleavage can be accomplished under various conditions, typically involving nucleophilic attack at the sulfur atom or reductive processes.

The presence of the ortho-nitro group makes the sulfonyl group particularly electron-deficient and thus more susceptible to nucleophilic attack. This allows for deprotection under relatively mild conditions compared to less activated sulfonyl groups like tosyl. A common and effective method for cleaving such activated N-sulfonyl groups is through the use of thiolates. For instance, studies on analogous N-sulfonylpyrroles have shown that 2,4-dinitrobenzenesulfonyl groups can be efficiently removed by treatment with benzenethiol (B1682325) or its corresponding thiolate under mild conditions. researchgate.net This method is viable for the N-deprotection of N-(2-nosyl) pyrroles under anhydrous conditions, proceeding via nucleophilic attack of the thiolate on the sulfur atom. researchgate.net

Alternative reductive cleavage methods have also been reported for related sulfonamides. The use of magnesium in methanol is an effective system for the cleavage of certain N-arylsulfonyl bonds. researchgate.net Additionally, strong acidic conditions, such as heating with concentrated H₂SO₄, can be used to remove sulfonyl groups, treating them as reversible blocking groups in aromatic synthesis. masterorganicchemistry.com

Table 1: Conditions for Cleavage of N-Sulfonyl Groups in Aza-Aromatic Compounds

Reagent/Condition Substrate Type Mechanism Reference
Benzenethiol / Thiolate N-(2,4-dinitrophenyl)sulfonyl pyrrole Nucleophilic Attack on Sulfur researchgate.net
Magnesium in Methanol N-arylsulfonylimidazolidinone Reductive Cleavage researchgate.net
Strong Acid (e.g., H₂SO₄) + Heat General Aryl Sulfonates Acid-Catalyzed Hydrolysis masterorganicchemistry.com

The 1-[(2-nitrophenyl)sulfonyl] substituent is a potent electron-withdrawing group. This property deactivates the pyrazole ring towards electrophilic substitution reactions. Conversely, it activates the molecule for other transformations. By withdrawing electron density, the sulfonyl group enhances the acidity of the C-H protons on the pyrazole ring, facilitating deprotonation and subsequent functionalization.

While direct nucleophilic substitution where the entire sulfonylpyrazole moiety acts as a leaving group is not common, the sulfonyl group itself can be considered an excellent leaving group in reactions involving the cleavage of the S-N bond, as described in the previous section.

Furthermore, the sulfonyl group can act as an activating group. In analogous systems, N-(2-pyridyl)sulfonyl groups serve not only as activating groups for reactions like C-C bond formation but also as controllers of stereochemistry. researchgate.net The electron-deficient nature imparted by the sulfonyl group can make the pyrazole ring susceptible to specific types of nucleophilic attack or ring-opening reactions under certain conditions, although such reactivity is less common than S-N bond cleavage.

The classic Pummerer rearrangement is a characteristic reaction of sulfoxides, involving their conversion to α-acyloxy thioethers in the presence of an acid anhydride. wikipedia.orgresearchgate.net The compound this compound is a sulfone, with sulfur in its highest +6 oxidation state. Consequently, it cannot undergo a Pummerer rearrangement, which requires the sulfur atom to be oxidized from the sulfoxide (B87167) (+4) state. organicreactions.org

However, the corresponding sulfoxide, 1-[(2-nitrophenyl)sulfinyl]-1H-pyrazole, can participate in related transformations. Research on pyrazole sulfoxides has detailed a metal-free, ortho-allylation reaction that proceeds through a "heterocycle-accelerated interrupted Pummerer/thio-Claisen rearrangement sequence". nih.gov In this reaction, the sulfoxide is activated, forming an allylsulfonium salt intermediate which then undergoes a thio-Claisen rearrangement onto the pyrazole ring with high regioselectivity. nih.gov This highlights a key reactivity pathway available to the reduced analogue of the title compound.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environment Analysis

In a hypothetical ¹H NMR spectrum of 1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole, the protons on the pyrazole (B372694) and nitrophenyl rings would exhibit distinct chemical shifts. The three protons of the pyrazole ring would likely appear as distinct signals, with their chemical shifts and coupling constants being influenced by the strongly electron-withdrawing sulfonyl group. The four protons of the 2-nitrophenyl group would present a complex splitting pattern in the aromatic region of the spectrum, characteristic of an ortho-substituted benzene (B151609) ring.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

A ¹³C NMR spectrum would be expected to show distinct signals for each of the nine unique carbon atoms in the molecule. The carbons of the pyrazole ring would have chemical shifts indicative of their positions within the heterocyclic system and proximity to the sulfonyl group. The carbons of the nitrophenyl ring would also display characteristic shifts, with the carbon bearing the nitro group and the carbon attached to the sulfonyl group being significantly deshielded.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Advanced 2D NMR techniques would be invaluable for the complete structural assignment of this compound.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons within the pyrazole and nitrophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would provide crucial information about the connectivity across multiple bonds, for instance, confirming the linkage between the pyrazole nitrogen, the sulfur of the sulfonyl group, and the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, which would be useful for determining the preferred conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂) would likely be observed in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The nitro group (NO₂) would also exhibit strong characteristic asymmetric and symmetric stretching bands, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Absorptions corresponding to the C-H and C=C stretching vibrations of the aromatic pyrazole and phenyl rings would also be present.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy would offer complementary information to the IR spectrum. The symmetric vibrations of the nitro and sulfonyl groups, as well as the vibrations of the aromatic rings, would be expected to produce distinct Raman scattering signals. This technique can be particularly useful for observing vibrations that are weak or absent in the IR spectrum.

Mass Spectrometry

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound. For this compound, this analysis would provide fundamental evidence of its identity and purity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a chemical formula of C₉H₇N₃O₄S, the expected exact mass would be calculated and compared against the experimentally measured value. A close match between the theoretical and observed mass, typically within a few parts per million (ppm), would provide strong evidence for the correct molecular formula.

Table 1: Hypothetical HRMS Data for Molecular Formula Confirmation

Parameter Value
Molecular Formula C₉H₇N₃O₄S
Theoretical Exact Mass [M+H]⁺ 254.0230 g/mol
Experimentally Observed Mass [M+H]⁺ Data not available

This table illustrates the format for presenting HRMS data. Actual experimental values for this compound are not available in the reviewed literature.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique "fingerprint" that helps to elucidate the molecular structure. For this compound, analysis of its fragments would confirm the connectivity of the 2-nitrophenyl, sulfonyl, and pyrazole moieties. Common fragmentation pathways for related pyrazole sulfonamides often involve the cleavage of the S-N bond and the S-C bond, as well as characteristic losses from the aromatic rings, such as the loss of NO₂.

Key expected fragmentation events would include:

Cleavage of the pyrazole-sulfonyl bond, generating ions corresponding to the pyrazole ring and the (2-nitrophenyl)sulfonyl cation.

Loss of the nitro group (NO₂) from the nitrophenyl ring.

Fracturing of the pyrazole ring itself, a common process in the mass spectrometry of pyrazole-containing compounds.

Table 2: Predicted Key Mass Fragments for Structural Elucidation

Fragment Ion (m/z) Proposed Structure / Neutral Loss
Data not available [C₉H₇N₃O₄S]⁺ (Molecular Ion)
Data not available [(C₆H₄NO₂)SO₂]⁺
Data not available [C₃H₃N₂]⁺
Data not available Loss of SO₂

This table presents a predictive framework for the kind of data that fragmentation analysis would yield. Specific m/z values from experimental studies on this compound are not available.

Single-Crystal X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the structure of this compound, including detailed information about its conformation, bond lengths, and bond angles.

Precise Determination of Molecular Geometry and Bond Parameters

Table 3: Representative Crystallographic Data Table Format

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

This table shows the standard format for reporting crystallographic parameters. No published crystal structure for this compound could be located.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Beyond the individual molecule, XRD data allows for the analysis of how molecules are arranged in the crystal lattice. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions (such as hydrogen bonds, π-π stacking, and van der Waals forces) that stabilize the crystal structure. For this compound, interactions involving the oxygen atoms of the nitro and sulfonyl groups, as well as potential π-π stacking between the aromatic rings, would be of significant interest. These interactions are fundamental to the material's physical properties, such as its melting point and solubility.

Table 4: Illustrative Hirshfeld Surface Contact Percentages

Interaction Type Percentage Contribution
H···H Data not available
O···H Data not available
C···H Data not available
N···H Data not available
S···H Data not available

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a means to solve the Schrödinger equation for a given molecule and thereby determine its electronic structure and other properties.

Density Functional Theory (DFT) has emerged as one of the most popular and versatile quantum chemical methods due to its favorable balance of accuracy and computational cost. rsc.org DFT calculations are used to determine the ground-state electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For pyrazole (B372694) derivatives, DFT is commonly employed to optimize the molecular geometry, calculate vibrational frequencies, and predict a wide range of electronic properties. jcsp.org.pk

Functionals such as B3LYP, often paired with basis sets like 6-31G* or 6-311++G(2d,3p), are frequently used to investigate the properties of such compounds. rsc.orgresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, DFT is used to calculate global chemical reactivity descriptors, such as chemical hardness, which helps in understanding the molecule's reactivity. researchgate.net The molecular electrostatic potential (MEP) can also be mapped to identify electrophilic and nucleophilic sites within the molecule, offering clues about its intermolecular interactions. nih.govresearchgate.net

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT. While DFT is widely used for a broad range of applications, ab initio calculations are often employed to benchmark DFT results or for systems where high accuracy is paramount. For pyrazole-containing compounds, these high-level calculations can offer a more refined understanding of their electronic structure and energetics.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are crucial in predicting the outcome of chemical reactions and understanding the electronic properties of a molecule. researchgate.net

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A molecule with a high-energy HOMO is more likely to donate electrons and is therefore more reactive towards electrophiles. In computational studies of pyrazole derivatives, the HOMO is often found to be distributed over the electron-rich regions of the molecule. For instance, in many substituted pyrazoles, the HOMO may be localized on the pyrazole ring or on electron-donating substituents. The energy of the HOMO is a critical parameter in assessing the molecule's ionization potential and its ability to participate in charge-transfer interactions.

The LUMO is the innermost orbital that is empty of electrons and can act as an electron acceptor. A molecule with a low-energy LUMO is a better electron acceptor and is more susceptible to nucleophilic attack. The distribution of the LUMO in pyrazole derivatives often highlights the electron-deficient areas of the molecule. For 1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole, the LUMO would be expected to have significant contributions from the electron-withdrawing nitro group and the sulfonyl group, indicating these as potential sites for nucleophilic interaction.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity.

Chemical hardness (η) and softness (S) are related concepts that can be approximated from the HOMO and LUMO energies. Hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness. A molecule with a large HOMO-LUMO gap is considered "hard," whereas a molecule with a small gap is considered "soft." researchgate.net These parameters are valuable in predicting the behavior of molecules in chemical reactions.

Below is an illustrative table of FMO data for a hypothetical pyrazole derivative, calculated using DFT, to demonstrate the type of information generated in such studies.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-2.1
HOMO-LUMO Gap (ΔE)4.4
Chemical Hardness (η)2.2
Chemical Softness (S)0.45

This table is for illustrative purposes and does not represent actual data for this compound.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, electron delocalization, and intermolecular interactions within a molecule. This analysis provides a detailed picture of the bonding and electronic structure. For a molecule like this compound, NBO analysis would be instrumental in understanding the electronic interactions between the pyrazole ring, the sulfonyl group, and the nitrophenyl moiety.

Key insights from a hypothetical NBO analysis would include the quantification of hyperconjugative interactions, which are indicative of electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. These interactions are crucial in determining the stability and reactivity of the molecule. For instance, the analysis could reveal the extent of electron density transfer from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds.

Hypothetical NBO Analysis Data for this compound:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N(pyrazole)σ(S-N)Data not available
LP(1) O(sulfonyl)σ(S-N)Data not available
π(C=C) (pyrazole)π(N=N) (pyrazole)Data not available
LP(1) O(nitro)π(C=C) (phenyl)Data not available

Note: The table above is a template illustrating the type of data generated from an NBO analysis. Specific values for this compound are not available in the public domain.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for identifying the reactive sites of a molecule. The MEP map illustrates the charge distribution on the molecular surface, with different colors representing regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions) and are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the sulfonyl and nitro groups, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the pyrazole and phenyl rings would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The MEP analysis would thus provide a visual guide to the molecule's reactivity.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would help in assigning the signals in an experimental spectrum to specific atoms in the molecule. Similarly, the calculation of IR frequencies would provide a theoretical vibrational spectrum, which can be compared with experimental data to identify characteristic functional group vibrations. Discrepancies between calculated and experimental values are often used to refine the computational model or to account for solvent effects and intermolecular interactions in the experimental setup.

Hypothetical Predicted Spectroscopic Data for this compound:

Predicted ¹H NMR Chemical Shifts (ppm):

ProtonPredicted Shift (ppm)
H (pyrazole ring)Data not available
H (phenyl ring)Data not available

Predicted IR Frequencies (cm⁻¹):

Vibrational ModePredicted Frequency (cm⁻¹)
S=O stretch (asymmetric)Data not available
S=O stretch (symmetric)Data not available
N-O stretch (nitro)Data not available
C-H stretch (aromatic)Data not available

Note: The tables above are templates illustrating the type of data generated from spectroscopic predictions. Specific values for this compound are not available in the public domain.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear Optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational chemistry plays a crucial role in the design and screening of new NLO materials by predicting their hyperpolarizability, a key parameter that determines their NLO response.

The presence of electron-donating (pyrazole ring) and electron-withdrawing (nitrophenyl and sulfonyl) groups in this compound suggests that it may possess significant NLO properties. Computational studies would involve calculating the first hyperpolarizability (β) of the molecule. A high β value would indicate a strong NLO response, making the compound a candidate for further experimental investigation. These calculations can guide the synthesis of new materials with enhanced NLO properties by exploring the effects of different substituents on the molecular structure. Many pyrazole derivatives have been investigated for their promising NLO properties.

Applications in Advanced Chemical Synthesis and Functional Materials Research

Utilization as a Reagent in Organic Transformations

The strategic placement of the electron-withdrawing (2-nitrophenyl)sulfonyl group on the pyrazole (B372694) ring renders 1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole a highly effective reagent in a variety of organic transformations. This functional group activates the pyrazole ring, making it a good leaving group in nucleophilic substitution reactions. This property is particularly valuable in the synthesis of complex molecules where the pyrazole moiety can be introduced and later displaced to achieve a desired structural outcome.

Furthermore, the presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amino group, which can then participate in a range of coupling reactions. The sulfonyl group itself can also be the site of chemical reactivity, participating in reactions that cleave the sulfur-nitrogen bond. The reactivity of this compound makes it a versatile tool for organic chemists to construct intricate molecular frameworks.

Precursor for Diverse Heterocyclic Scaffolds and Chemical Libraries

The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds. This compound serves as an excellent starting material for the synthesis of a wide array of substituted pyrazole derivatives and other heterocyclic systems. The sulfonyl group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities at the 1-position of the pyrazole ring.

This facile derivatization makes it an ideal building block for the construction of chemical libraries. These libraries, containing a multitude of related but structurally distinct compounds, are essential for high-throughput screening in drug discovery and agrochemical research. The ability to rapidly generate a diverse set of molecules from a single, readily accessible precursor is a significant advantage in the search for new bioactive agents. For instance, the reaction of this compound with different amines, alcohols, or thiols can lead to the generation of large libraries of N-substituted pyrazoles for biological evaluation.

Application in Agrochemical Intermediate Synthesis

The pyrazole moiety is a key component in a number of commercially successful herbicides and insecticides. The structural features of this compound make it a potentially valuable intermediate in the synthesis of new agrochemicals. The ability to introduce various substituents onto the pyrazole ring allows for the fine-tuning of the biological activity and physical properties of the final product.

For example, the synthesis of pyrazole-containing herbicides often involves the construction of a substituted pyrazole ring followed by the introduction of other functional groups. This compound can serve as a key intermediate in such synthetic routes, providing a pre-functionalized pyrazole core that can be further elaborated to produce the target agrochemical.

Role in the Development of New Catalytic Systems and Ligands

The nitrogen atoms in the pyrazole ring are excellent coordinating sites for metal ions. This property has led to the extensive use of pyrazole-containing molecules as ligands in coordination chemistry and catalysis. The specific compound this compound, with its unique electronic and steric properties, is a candidate for the design of novel ligands for a variety of catalytic transformations.

The (2-nitrophenyl)sulfonyl group can influence the electronic environment of the pyrazole nitrogen atoms, thereby modulating the properties of the resulting metal complexes. This can have a significant impact on the catalytic activity and selectivity of the metal center. Researchers are exploring the use of ligands derived from this compound in areas such as cross-coupling reactions, oxidation catalysis, and polymerization. The development of new and efficient catalytic systems is a cornerstone of modern chemistry, and this pyrazole derivative offers a promising avenue for innovation.

Exploration in the Field of Optoelectronic Materials

Recent research has highlighted the potential of pyrazole-containing compounds in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes. The aromatic nature of the pyrazole ring, combined with the ability to introduce various substituents, allows for the tuning of the photophysical properties of these molecules.

The introduction of the (2-nitrophenyl)sulfonyl group in this compound can significantly impact its electronic structure and, consequently, its absorption and emission properties. The electron-withdrawing nature of this group can lead to intramolecular charge transfer (ICT) phenomena, which are often associated with interesting photophysical behaviors. While specific studies on the optoelectronic properties of this compound are still emerging, the broader interest in pyrazole derivatives for these applications suggests that this compound could be a valuable building block for the design of new organic semiconductors and fluorescent dyes.

Future Research Directions and Perspectives

Development of More Efficient and Atom-Economical Synthetic Routes

The future synthesis of 1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole and its derivatives will likely focus on methods that are not only high-yielding but also adhere to the principles of green chemistry. nih.govresearchgate.net Traditional multi-step syntheses often suffer from drawbacks such as the use of hazardous reagents and the generation of significant waste. benthamdirect.comresearchgate.net Future research should prioritize the development of more atom-economical routes.

One promising approach is the use of multicomponent reactions (MCRs). researchgate.netnih.gov These one-pot reactions, where three or more reactants combine to form a product in a single step, are inherently efficient and can reduce waste. researchgate.net Research could be directed towards developing an MCR for the direct synthesis of this compound from simple, readily available starting materials.

Furthermore, the exploration of solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids could significantly improve the sustainability of the synthesis. tandfonline.com Techniques such as microwave and ultrasonic irradiation have been shown to accelerate reaction times and improve yields in the synthesis of other pyrazole (B372694) derivatives and could be applied here. benthamdirect.comresearchgate.net

Exploration of Novel Reaction Pathways and Catalytic Systems

The functionalization of the pyrazole ring in this compound is a key area for future exploration. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new substituents onto heterocyclic rings, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org Research into palladium, rhodium, or copper-catalyzed C-H arylation, alkenylation, or alkylation at the C4 and C5 positions of the pyrazole ring would enable the rapid generation of a library of novel derivatives. researchgate.net

The electron-withdrawing nature of the (2-nitrophenyl)sulfonyl group is expected to influence the reactivity of the pyrazole ring, potentially enabling novel transformations. For instance, it may render the C5 proton more acidic, facilitating regioselective functionalization. researchgate.net The exploration of radical pathways for C-S bond formation or other functionalizations at the C4 position also presents an intriguing avenue for research. researchgate.net

Developing novel catalytic systems, including the use of recyclable heterogeneous catalysts, will be crucial for both synthetic efficiency and sustainability. researchgate.net These catalysts can be easily separated from the reaction mixture and reused, reducing costs and environmental impact. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Furthermore, generative AI models can be used to design novel pyrazole derivatives with desired properties. nih.gov By inputting specific parameters, such as desired electronic properties or biological activity, these models can propose new molecular structures for synthesis. This integration of computational and synthetic strategies can significantly accelerate the discovery of new functional molecules. nih.gov Computer-aided synthesis planning (CASP) tools can also be utilized to devise the most efficient and cost-effective synthetic pathways to target molecules. acs.org

Design of Pyrazole Derivatives with Tunable Electronic and Optical Properties

Pyrazole derivatives are known to exhibit interesting photophysical properties, including fluorescence. ias.ac.innih.gov The presence of the nitroaromatic and sulfonyl moieties in this compound suggests that this compound and its derivatives could possess unique electronic and optical properties. Future research should focus on systematically investigating these properties through techniques such as UV-Vis and fluorescence spectroscopy. ias.ac.in

By strategically introducing different substituents onto the pyrazole or the phenyl ring, it should be possible to tune the electronic and optical properties of these molecules. researchgate.net This could lead to the development of novel materials for applications in sensors, organic light-emitting diodes (OLEDs), or as fluorescent probes for bioimaging. nih.gov The conjugated π-system of the pyrazole ring is a key feature that can be exploited to create materials with tailored photoluminescence and electrochemical properties. ias.ac.in

Sustainable Chemistry Approaches in the Synthesis and Application of Pyrazole Compounds

The principles of sustainable chemistry should be integrated into all aspects of research involving this compound. researchgate.net This includes the use of renewable starting materials, the reduction or elimination of hazardous solvents, and the development of energy-efficient reaction conditions. nih.govbenthamdirect.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 1H-pyrazole with 2-nitrobenzenesulfonyl chloride. Key parameters include temperature control (0–5°C for exothermic reactions) and stoichiometric ratios to minimize byproducts like unreacted sulfonyl chloride. Solvent selection (e.g., dichloromethane or THF) and base choice (e.g., triethylamine or pyridine) critically affect reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for high purity . Modified protocols from structurally related sulfonamide-pyrazole hybrids suggest microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves regiochemical ambiguities in the pyrazole ring and confirms sulfonyl group attachment. X-ray crystallography is essential for unambiguous structural determination, as demonstrated for analogous sulfonamide derivatives . Infrared (IR) spectroscopy identifies sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular formula accuracy.

Q. What are the known biological or pharmacological activities of structurally similar sulfonamide-pyrazole derivatives?

  • Methodological Answer : Pyrazole-sulfonamide hybrids exhibit diverse bioactivities, including carbonic anhydrase inhibition (relevant to anticancer applications) and antimicrobial properties. For example, docking studies with carbonic anhydrase II (PDB: 4iwz) reveal strong binding interactions via sulfonamide oxygen and nitro group coordination to zinc ions . COX-2 inhibitors like celecoxib (a diarylpyrazole-sulfonamide) demonstrate the importance of substituent positioning for selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced target affinity?

  • Methodological Answer : SAR analysis should focus on:

  • Nitro group positioning : Ortho-substitution (2-nitrophenyl) enhances steric and electronic effects compared to para-substituted analogs.
  • Pyrazole ring modifications : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 3- or 5-position may improve metabolic stability .
  • Sulfonyl linker optimization : Replacing the sulfonyl group with sulfonamido or sulfonic acid moieties alters solubility and binding kinetics. Computational tools like molecular docking (AutoDock Vina) and MD simulations assess hypothetical derivatives’ binding modes .

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds) in crystalline forms . Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra, aiding in photostability assessments.

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation byproducts form?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) in buffered solutions (pH 1–13) identify degradation pathways. LC-MS analysis detects hydrolysis products (e.g., 2-nitrobenzenesulfonic acid and 1H-pyrazole under basic conditions) . Oxidative stress tests (H₂O₂ or radical initiators) reveal nitro group reduction to amines, necessitating inert atmosphere storage for long-term stability .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-sulfonamide derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or enzyme isoform differences). Standardized protocols (e.g., fixed IC₅₀ determination methods) and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) improve reproducibility. Meta-analyses of published datasets (e.g., ChEMBL) identify outliers and contextualize activity trends .

Q. How can combinatorial chemistry approaches diversify the this compound scaffold for high-throughput screening?

  • Methodological Answer : Solid-phase parallel synthesis enables rapid generation of analogs. For example, introducing substituents at the pyrazole 4-position via Suzuki-Miyaura coupling (e.g., aryl boronic acids) or click chemistry (azide-alkyne cycloaddition) creates libraries . Automated purification (flash chromatography) and characterization (UHPLC-MS) streamline workflow efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.